Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC20363286
Molecular Formula: C6H8N2O4S2
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O4S2 |
|---|---|
| Molecular Weight | 236.3 g/mol |
| IUPAC Name | ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H8N2O4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
| Standard InChI Key | QJNGZDUTESWHDF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(SC=N1)S(=O)(=O)N |
Introduction
Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family, characterized by a sulfamoyl group (-SO2NH2) and an ethyl ester functional group. Its molecular structure incorporates a thiazole ring, which is a heterocyclic system containing sulfur and nitrogen atoms. Compounds with thiazole frameworks are widely studied for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate
The synthesis of Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:
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Formation of the Thiazole Ring:
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Reacting a precursor such as thiourea with an α-halo carbonyl compound under basic conditions.
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Introduction of the Sulfamoyl Group:
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The sulfamoyl group is introduced via sulfonation reactions using reagents like chlorosulfonic acid followed by amination.
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Esterification:
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The carboxylic acid moiety is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
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Biological Activities and Applications
Ethyl 5-sulfamoyl-1,3-thiazole-4-carboxylate is studied for its potential biological activities due to its structural features:
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Antimicrobial Activity:
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Thiazole derivatives are known to exhibit antibacterial and antifungal properties by interfering with microbial enzyme systems.
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Anti-inflammatory Potential:
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The sulfamoyl group contributes to anti-inflammatory effects by inhibiting enzymes like carbonic anhydrase or cyclooxygenase.
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Pharmacological Interest:
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The compound's framework serves as a scaffold for designing drugs targeting cancer or metabolic disorders.
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